molecular formula C9H6F3NO B3031085 3-(Trifluoromethyl)benzofuran-5-amine CAS No. 1400764-32-0

3-(Trifluoromethyl)benzofuran-5-amine

Cat. No. B3031085
CAS RN: 1400764-32-0
M. Wt: 201.14
InChI Key: AVGOGWZMJJPYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethyl)benzofuran-5-amine” is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.14 . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Benzofuran compounds are synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has also been disclosed .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)benzofuran-5-amine” consists of a benzofuran ring with a trifluoromethyl group attached to the 3rd carbon and an amine group attached to the 5th carbon .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-5-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including “3-(Trifluoromethyl)benzofuran-5-amine”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

3-(trifluoromethyl)-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGOGWZMJJPYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286998
Record name 3-(Trifluoromethyl)-5-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzofuran-5-amine

CAS RN

1400764-32-0
Record name 3-(Trifluoromethyl)-5-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-5-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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